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Compound of Interest

Compound Name: Neuraminidase-IN-16

Cat. No.: B12392301

An In-depth Technical Guide to Neuraminidase-
IN-16

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,
and biological activity of the novel neuraminidase inhibitor, Neuraminidase-IN-16. The
information presented is collated from publicly available data and the primary scientific
literature, intended to support further research and development efforts in the field of antiviral
therapeutics.

Chemical Structure and Properties

Neuraminidase-IN-16, also identified as Compound 43b in the primary literature, is a potent N-
substituted oseltamivir derivative.[1] Its design incorporates a 3-fluoro-4-
cyclopentenylphenylbenzyl moiety, a structural modification aimed at enhancing its binding
affinity and improving its drug resistance profile.[2][3]

Chemical Structure:

e |[UPAC Name: (3R,4R,5S)-4-acetamido-5-(N-(3-fluoro-4-cyclopent-1-en-1-yl)benzyl)amino-3-
(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid

e Molecular Formula: C32H42FN304
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» Molecular Weight: 567.69 g/mol

(Note: The IUPAC name and molecular properties are derived from the primary chemical
structure described in the referenced literature. Confirmation through direct analytical
characterization is recommended.)

Biological Activity

Neuraminidase-IN-16 has demonstrated potent inhibitory activity against various strains of
influenza virus neuraminidase. Its efficacy has been evaluated through both enzymatic and
cell-based assays.

In Vitro Enzymatic Inhibition

The inhibitory activity of Neuraminidase-IN-16 against different neuraminidase subtypes is
summarized in the table below. The data highlights its potency against wild-type and some
oseltamivir-resistant strains.

Neuraminidase Subtype IC50 (pM)
H5N1 0.031
H5N8 0.15

HIN1 0.25

H3N2 0.60
H5N1-H274Y (Oseltamivir-Resistant) 0.63
H1N1-H274Y (Oseltamivir-Resistant) 10.08

Data sourced from MedChemExpress and corroborated by Jia R, et al. (2023).[1][2][4]

Antiviral Activity in Cell Culture

The antiviral efficacy of Neuraminidase-IN-16 was assessed in Madin-Darby Canine Kidney
(MDCK) cells and Chicken Embryo Fibroblast (CEF) cells.
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Virus Strain Cell Line EC50 (M)
HIN1 MDCK 0.20£0.01
H3N2 MDCK 11.3+25

H5N1 CEF 2.10+£0.44
H5N8 CEF 2.28 + 0.67

Data sourced from MedChemExpress.[1][5][6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of

Neuraminidase-IN-16.

Synthesis of Neuraminidase-IN-16 (Compound 43b)

The synthesis of Neuraminidase-IN-16 is achieved through a multi-step process starting from
commercially available materials. A generalized synthetic scheme is presented below, with the
detailed protocol for the final reductive amination step provided.

General Synthetic Workflow:

Suzuki Coupling
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General Synthetic Scheme for Neuraminidase-IN-16.

Protocol for Reductive Amination (Final Step):
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e To a solution of the intermediate aldehyde (3-fluoro-4-(cyclopent-1-en-1-yl)benzaldehyde)
(1.2 equivalents) in dichloromethane (DCM), add oseltamivir phosphate (1.0 equivalent).

e Add sodium triacetoxyborohydride (NaBH(OACc)3) (1.5 equivalents) to the mixture portion-
wise at room temperature.

« Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction
progress by Thin Layer Chromatography (TLC).

e Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate
solution.

o Extract the aqueous layer with DCM (3 x 20 mL).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

» Purify the crude product by column chromatography on silica gel to yield Neuraminidase-IN-
16.

Neuraminidase Inhibition Assay

The inhibitory activity of Neuraminidase-IN-16 is determined using a fluorescence-based
assay.[7]

Protocol:

e Prepare a dilution series of Neuraminidase-IN-16 in assay buffer (e.g., MES buffer with
CacCl2).

e In a 96-well black plate, add the diluted inhibitor solutions.

e Add a pre-determined amount of purified neuraminidase enzyme from the desired influenza
strain to each well.

 Incubate the plate at 37°C for 30 minutes to allow for inhibitor-enzyme binding.
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« Initiate the enzymatic reaction by adding the fluorogenic substrate, 2'-(4-Methylumbelliferyl)-
a-D-N-acetylneuraminic acid (MUNANA).

e Incubate the plate at 37°C for 60 minutes in the dark.

» Stop the reaction by adding a stop solution (e.g., freshly prepared 0.14 M NaOH in 83%
ethanol).[8]

o Measure the fluorescence intensity using a microplate reader with an excitation wavelength
of ~365 nm and an emission wavelength of ~450 nm.

» Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition
against the logarithm of the inhibitor concentration and fitting the data to a dose-response
curve.

Experimental Workflow for Neuraminidase Inhibition Assay:
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Workflow for the fluorescence-based neuraminidase inhibition assay.
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Antiviral Activity Assay (CPE Reduction Assay)

The antiviral activity in a cellular context is determined by a cytopathic effect (CPE) reduction
assay using MDCK cells.[9][10]

Protocol:
e Seed MDCK cells in a 96-well plate and grow to 80-90% confluency.
e Wash the cells with phosphate-buffered saline (PBS).

» In a separate plate, prepare serial dilutions of Neuraminidase-IN-16 in infection medium
(e.g., DMEM with TPCK-trypsin).

e Pre-incubate the cells with the diluted compound for 1-2 hours at 37°C.
« Infect the cells with the influenza virus at a pre-determined multiplicity of infection (MOI).

 Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours, or until CPE is observed
in the virus control wells.

o Assess cell viability using a suitable method, such as the MTT assay.

» Calculate the 50% effective concentration (EC50) by plotting cell viability against the
logarithm of the compound concentration.

Signaling Pathways

The primary mechanism of action for Neuraminidase-IN-16, as an oseltamivir derivative, is the
direct inhibition of the viral neuraminidase enzyme. This prevents the cleavage of sialic acid
residues on the surface of infected cells and newly formed virions, thereby inhibiting the
release of progeny viruses and halting the spread of infection. The referenced literature for
Neuraminidase-IN-16 focuses on its direct enzymatic inhibition and antiviral effects, and does
not describe any specific interactions with host cell signaling pathways. Further research would
be required to investigate any potential downstream effects on cellular signaling.

Logical Relationship of Neuraminidase Inhibition:
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Mechanism of action of Neuraminidase-IN-16.

Conclusion

Neuraminidase-IN-16 is a promising novel neuraminidase inhibitor with potent activity against
a range of influenza virus strains, including those resistant to oseltamivir. Its unique chemical
structure provides a valuable scaffold for the further design and optimization of next-generation
anti-influenza therapeutics. The detailed protocols provided herein should facilitate the
replication and extension of these findings by the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b12392301?utm_src=pdf-body-img
https://www.benchchem.com/product/b12392301?utm_src=pdf-body
https://www.benchchem.com/product/b12392301?utm_src=pdf-body
https://www.benchchem.com/product/b12392301?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12392301?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

References

1. researchgate.net [researchgate.net]

2. Discovery of N-substituted oseltamivir derivatives as novel neuraminidase inhibitors with
improved drug resistance profiles and favorable drug-like properties - PubMed
[pubmed.ncbi.nim.nih.gov]

3. researchgate.net [researchgate.net]

4. Insights into 1AV Replication and Lipid Metabolism in Suspension-Adapted MDCK-STAT1-
KO Cells - PMC [pmc.ncbi.nlm.nih.gov]

5. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

6. In vitro neuraminidase inhibitory concentrations (IC50) of four neuraminidase inhibitors in
the Japanese 2023-24 season: Comparison with the 2010-11 to 2022-23 seasons - PubMed
[pubmed.ncbi.nim.nih.gov]

7. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of
Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC
[pmc.ncbi.nlm.nih.gov]

8. researchgate.net [researchgate.net]

9. Antiviral Activity of 3D, a Butene Lactone Derivative Against Influenza A Virus In Vitro and
In Vivo - PMC [pmc.ncbi.nim.nih.gov]

10. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Neuraminidase-IN-16 chemical structure and
properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12392301#neuraminidase-in-16-chemical-structure-
and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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